4-(3-bromopropoxy)benzene-1-sulfonyl chloride
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Overview
Description
4-(3-bromopropoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10BrClO3S It is a sulfonyl chloride derivative, characterized by the presence of a bromopropoxy group attached to a benzene ring, which is further substituted with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromopropoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the bromopropoxy group, forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromopropoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used, often in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) to facilitate the reaction.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used.
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
4-(3-bromopropoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-bromopropoxy)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
4-(3-bromopropoxy)benzene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
4-bromobenzenesulfonyl chloride: Lacks the bromopropoxy group, making it less versatile in certain synthetic applications.
4-chlorobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of a bromine atom, which can affect its reactivity and applications.
4-(3-chloropropoxy)benzene-1-sulfonyl chloride: Similar structure but with a chlorine atom in the propoxy group, which can influence its reactivity and the types of reactions it undergoes.
These comparisons highlight the unique features of this compound, such as the presence of the bromopropoxy group, which can enhance its reactivity and expand its range of applications.
Properties
CAS No. |
138557-92-3 |
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Molecular Formula |
C9H10BrClO3S |
Molecular Weight |
313.6 |
Purity |
95 |
Origin of Product |
United States |
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